Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate
Description
Properties
Molecular Formula |
C13H23NO5 |
|---|---|
Molecular Weight |
273.33 g/mol |
IUPAC Name |
3-O-tert-butyl 4-O-ethyl (4S)-2,2-dimethyl-1,3-oxazolidine-3,4-dicarboxylate |
InChI |
InChI=1S/C13H23NO5/c1-7-17-10(15)9-8-18-13(5,6)14(9)11(16)19-12(2,3)4/h9H,7-8H2,1-6H3/t9-/m0/s1 |
InChI Key |
KOCROYYUTBXILU-VIFPVBQESA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]1COC(N1C(=O)OC(C)(C)C)(C)C |
Canonical SMILES |
CCOC(=O)C1COC(N1C(=O)OC(C)(C)C)(C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves the reaction of (S)-2,2-dimethyl-1,3-oxazolidine-4-carboxylic acid with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester. The Boc protecting group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base like sodium bicarbonate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Key Chemical Reactions
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate engages in diverse transformations, leveraging its chiral oxazolidine core and ester functionality.
Alkylation
The ethyl ester undergoes alkylation at the α-position to form substituted derivatives. Reagents such as Grignard or organometallic reagents (e.g., MeMgBr) react under controlled conditions (e.g., THF, -78°C).
Oxidation
Oxidation of the α-carbon (e.g., using Dess-Martin periodinane) generates ketones while retaining the Boc group.
Deprotection
The Boc group can be removed using acidic conditions (e.g., HCl/dioxane) to liberate the amine, enabling further functionalization .
Mechanistic Insights
The Boc group stabilizes the amine during reactions, preventing unwanted side reactions. The oxazolidine ring’s chiral environment enables stereocontrol in asymmetric synthesis. For example, the compound acts as a chiral auxiliary in alkylation reactions, dictating the configuration of the α-carbon.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C₁₃H₂₃NO₅
Molecular Weight : 273.33 g/mol
CAS Number : 139009-66-8
The compound's structure is characterized by an oxazolidine ring, which imparts significant stereochemical properties that are crucial for its biological activity. The Boc group serves to protect the amine functionality during synthetic processes, making it an essential building block in complex organic molecules .
Synthesis Pathways
The synthesis of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate typically involves several steps starting from L-serine. The general synthetic pathway includes:
- Boc Protection : Protecting the amine group using a Boc anhydride.
- Formation of the Oxazolidine Ring : Cyclization of the protected amine with appropriate aldehydes or ketones.
- Carboxylation : Introduction of the carboxylate group at the 4-position.
This method highlights the compound's accessibility and its potential as a versatile intermediate in organic synthesis .
Medicinal Chemistry
This compound is primarily used in:
- Asymmetric Synthesis : It acts as a chiral auxiliary in the synthesis of biologically active compounds, enhancing enantioselectivity in reactions .
- Drug Development : Its structural features facilitate interactions with various biological targets, making it a candidate for further pharmacological studies .
Interaction Studies
Research has focused on the binding affinities of this compound with enzymes and receptors involved in metabolic pathways. These studies are essential for understanding its pharmacokinetics and pharmacodynamics, which are critical for evaluating its therapeutic potential .
Case Study 1: Synthesis of Bioactive Compounds
A study demonstrated the use of this compound as an intermediate in synthesizing bioactive molecules such as inhibitors for specific enzymes involved in cancer metabolism. The compound's ability to enhance selectivity and yield was noted as a significant advantage .
Case Study 2: Pharmacological Evaluation
Another investigation assessed the pharmacological properties of derivatives synthesized from this compound. The derivatives exhibited promising anti-inflammatory and analgesic effects, surpassing traditional medications like Piroxicam and Meloxicam in efficacy .
Mechanism of Action
The mechanism of action of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate involves its ability to act as a protecting group for amines in organic synthesis. The Boc group is stable under basic conditions but can be removed under acidic conditions, allowing for selective deprotection. This property is exploited in multi-step synthesis to protect and deprotect functional groups as needed.
Comparison with Similar Compounds
Comparison with Similar Compounds
Stereoisomeric Comparisons
- (S)- vs. (R)-Enantiomers :
The (S)-enantiomer (CAS 102308-32-7) and (R)-enantiomer (CAS 95715-87-0) of 3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde exhibit mirror-image configurations. The (S)-enantiomer (Garner’s aldehyde) is extensively used in L-serine-derived syntheses, while the (R)-enantiomer is employed for D-serine analogs. Studies show that scandium triflate-catalyzed reactions with Garner’s aldehyde achieve higher diastereoselectivity (>95:5 dr) compared to its R-counterpart under identical conditions, likely due to steric and electronic mismatches in transition states .
Functional Group Variations
- Carboxaldehyde vs. Carboxylate Esters: Compound Name CAS Number Functional Group Molecular Weight Key Applications (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxaldehyde 102308-32-7 Aldehyde 229.27 Serine homologation, peptide synthesis Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate - Ethyl ester 273.33* Ester hydrolysis, intermediate for carboxylic acids (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid 139009-66-8 Carboxylic acid 245.27 Direct coupling via activation (e.g., NHS esters) *Calculated molecular weight based on formula C₁₃H₂₃NO₅. The carboxaldehyde (Garner’s aldehyde) is pivotal in aldol-like reactions, whereas the ethyl ester serves as a masked carboxylic acid, requiring hydrolysis (e.g., LiOH/THF) for further functionalization. The carboxylic acid derivative (CAS 139009-66-8) is directly utilized in amide bond formations, bypassing additional deprotection steps .
Ring-Modified Analogs
- Oxazolidine vs. Oxathiazolidine Derivatives :
Replacement of the oxazolidine oxygen with sulfur (e.g., (S)-3-Boc-4-ethyl-1,2,3-oxathiazolidine 2,2-dioxide, CAS 1173202-49-7) introduces distinct electronic and steric effects. The sulfone group increases ring strain and acidity of adjacent protons, enhancing reactivity in Michael additions. However, oxathiazolidines are less stable under acidic conditions, limiting their utility in Boc-deprotection steps .
Pharmacological and Physicochemical Properties
- Solubility and Bioavailability :
The carboxaldehyde (Log S = -2.1) exhibits lower aqueous solubility compared to the carboxylic acid (Log S = -1.5), impacting formulation strategies. The ethyl ester derivative’s higher lipophilicity (calculated Log P = 1.8 vs. 0.9 for the acid) improves membrane permeability but may reduce metabolic stability . - Synthetic Accessibility: this compound is synthesized via microwave-assisted coupling of Garner’s aldehyde with ethyl isocyanoacetate, achieving >80% yield in 1 hour . In contrast, the carboxylic acid derivative requires post-ester hydrolysis, which introduces additional purification steps .
Key Research Findings
- Stereoselective Applications: The (S)-configured ethyl ester demonstrates superior enantioselectivity in ProPhenol ligand-mediated syntheses, enabling access to β-hydroxy-α-amino acids with >99% ee .
- Reactivity in Peptide Coupling : NHS-activated esters of related Boc-oxazolidine carboxylic acids (e.g., CAS 869681-70-9) facilitate rapid peptide couplings with minimal racemization, as shown in tRNA synthetase studies .
Biological Activity
Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate is a chiral compound with significant potential in medicinal chemistry due to its unique structural features. This article explores its biological activity, including its interactions with biological targets, pharmacological properties, and potential therapeutic applications.
Structural Overview
This compound has the molecular formula and a molecular weight of 273.33 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and an oxazolidine ring structure that contributes to its stereochemical properties and biological activity.
The oxazolidine ring in this compound is believed to facilitate interactions with various enzymes and receptors. Preliminary studies suggest that it may exhibit binding affinities with targets involved in metabolic pathways, potentially influencing processes such as inflammation and cell signaling.
Pharmacokinetics and Pharmacodynamics
Research into the pharmacokinetics of this compound indicates that it may be metabolized through common pathways associated with similar compounds. Understanding its pharmacodynamics is crucial for evaluating its therapeutic potential, particularly in conditions where modulation of metabolic pathways is beneficial.
Comparative Analysis with Similar Compounds
A comparative analysis of this compound with structurally similar compounds reveals distinct biological activities. The following table summarizes key similarities and differences:
| Compound Name | CAS Number | Similarity Index | Notable Activity |
|---|---|---|---|
| (S)-N-Boc-2,2-dimethyloxazolidine-4-carboxylic Acid | 139009-66-8 | 0.93 | Moderate inhibition of cPLA2α |
| Methyl (R)-N-Boc-2,2-dimethyloxazolidine-4-carboxylate | 95715-86-9 | 0.92 | Lower activity compared to S-enantiomer |
| (R)-tert-Butyl 4-formyl-2,2-dimethyloxazolidine-3-carboxylate | 95715-87-0 | 1.00 | High inhibitory potency |
| (S)-3-tert-Butoxycarbonyl-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine | 108149-60-6 | 0.92 | Less potent than Ethyl (S) compound |
This table highlights the unique combination of functional groups and stereochemistry in this compound that may impart distinct biological activities compared to these similar compounds.
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds related to this compound:
- Inhibition Studies : A study demonstrated that a structurally related compound showed moderate inhibition of cPLA2α, with the S-enantiomer being twice as active as the R-enantiomer. This suggests that stereochemistry plays a crucial role in determining biological activity .
- Antiviral Activity : Research on HIV protease inhibitors revealed that Boc derivatives exhibited varying degrees of enzymatic inhibition and antiviral activity. These findings underscore the potential for this compound as a lead compound in antiviral drug development .
- Neuroinflammation Modulation : Investigations into related compounds indicate a possible role in modulating neuroinflammation through interactions with COX enzymes. This could position this compound as a candidate for treating neurodegenerative diseases .
Q & A
Q. What is the role of Ethyl (S)-3-Boc-2,2-dimethyloxazolidine-4-carboxylate in asymmetric synthesis?
This compound, commonly known as Garner’s aldehyde, serves as a chiral auxiliary in stereoselective synthesis. Its oxazolidine ring and Boc-protected amine enable controlled nucleophilic additions to the aldehyde group, facilitating the synthesis of enantiomerically pure amino alcohols or α-amino acids . For example, it is used in the synthesis of Golgi apparatus-targeting fluorescent probes by coupling with lipid derivatives .
Q. How is the stereochemical configuration of this compound confirmed experimentally?
X-ray crystallography is the gold standard for determining absolute configuration. The SHELX software suite (e.g., SHELXL for refinement) is widely used for small-molecule crystallography, enabling precise analysis of bond lengths, angles, and torsion angles to validate stereochemistry . For less complex cases, chiral HPLC or optical rotation measurements corroborate enantiomeric purity.
Q. What synthetic routes are reported for this compound?
A high-yield route (93%) involves the oxidation of (S)-(-)-3-Boc-4-methoxycarbonyl-2,2-dimethyl-1,3-oxazolidine using reagents like Dess-Martin periodinane or IBX (2-iodoxybenzoic acid) to generate the aldehyde functionality . Alternative methods include Swern oxidation or TEMPO-mediated oxidations under mild conditions.
Advanced Research Questions
Q. How can researchers optimize enantiomeric excess (ee) in reactions involving this compound?
The Boc group’s steric bulk and oxazolidine ring rigidity minimize racemization during reactions. To enhance ee:
- Use non-polar solvents (e.g., toluene) to stabilize transition states.
- Employ low temperatures (-78°C) for nucleophilic additions (e.g., Grignard reagents).
- Monitor reaction progress via NMR to detect diastereomer formation. Contradictions in ee values across studies may arise from residual moisture or incomplete Boc deprotection .
Q. What challenges arise in characterizing intermediates derived from this compound?
Key issues include:
- Hygroscopicity : The free aldehyde form is moisture-sensitive, requiring anhydrous conditions during handling.
- Overlap in spectroscopic signals : NMR peaks for the Boc group (e.g., 155-160 ppm for carbonyl) may obscure adjacent carbons. High-field NMR (≥500 MHz) or 2D techniques (HSQC, HMBC) resolve ambiguities .
- Mass spectrometry fragmentation : The Boc group often cleaves during ionization, complicating molecular ion identification. Soft ionization methods (e.g., ESI) are preferred.
Q. How does this compound contribute to the synthesis of complex heterocycles?
Its aldehyde group participates in cyclocondensation reactions. For example:
- Pictet-Spengler reactions : Forms tetrahydroisoquinolines with tryptamine derivatives.
- Mannich reactions : Generates β-amino carbonyl intermediates for pyrrolidine or piperidine scaffolds. A 2021 study demonstrated its use in synthesizing spirooxindoles via [3+2] cycloadditions with azomethine ylides, achieving >90% ee .
Methodological and Data Analysis Questions
Q. What computational tools aid in predicting reactivity and stereochemical outcomes?
Density Functional Theory (DFT) calculations (e.g., Gaussian, ORCA) model transition states to predict regioselectivity and enantioselectivity. Molecular docking (AutoDock Vina) evaluates interactions in enzyme-mediated syntheses. Conflicting computational and experimental data may arise from solvent effects or incomplete conformational sampling .
Q. How should researchers address discrepancies in Boc deprotection kinetics?
Boc removal typically uses TFA in DCM or HCl in dioxane. Contradictions in deprotection rates (e.g., incomplete cleavage in sterically hindered systems) can be resolved by:
- Optimizing acid concentration (e.g., 50% TFA vs. 20% for sensitive substrates).
- Monitoring via IR spectroscopy (disappearance of Boc carbonyl peak at ~1740 cm).
- Alternative deprotection agents like BF·OEt for milder conditions .
Applications in Advanced Research
Q. What strategies are employed to utilize this compound in bioorthogonal labeling?
The aldehyde group reacts selectively with alkoxyamine or hydrazine probes in live-cell imaging. For example, in Golgi apparatus labeling, the compound’s lipid-modified derivatives localize to membranes, enabling real-time tracking of organelle dynamics .
Q. How is this compound integrated into continuous-flow synthesis platforms?
Microreactors enhance reproducibility in large-scale chiral synthesis. Key parameters:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
